molecular formula C24H26N4O6 B12193233 [(3,4-diethoxyphenyl)amino]-N-[2-(2-hydroxy-5-oxospiro[2-imidazoline-4,1'-inda ne]yl)acetyl]carboxamide

[(3,4-diethoxyphenyl)amino]-N-[2-(2-hydroxy-5-oxospiro[2-imidazoline-4,1'-inda ne]yl)acetyl]carboxamide

Cat. No.: B12193233
M. Wt: 466.5 g/mol
InChI Key: JGVJMXORKOKFBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3,4-diethoxyphenyl)amino]-N-[2-(2-hydroxy-5-oxospiro[2-imidazoline-4,1’-indane]yl)acetyl]carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazoline ring, a spiro structure, and a phenyl group with ethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-diethoxyphenyl)amino]-N-[2-(2-hydroxy-5-oxospiro[2-imidazoline-4,1’-indane]yl)acetyl]carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[(3,4-diethoxyphenyl)amino]-N-[2-(2-hydroxy-5-oxospiro[2-imidazoline-4,1’-indane]yl)acetyl]carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to introduce additional functional groups.

    Reduction: The imidazoline ring can be reduced to form different derivatives.

    Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated phenyl derivatives and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group may yield quinones, while reduction of the imidazoline ring may produce amines.

Scientific Research Applications

[(3,4-diethoxyphenyl)amino]-N-[2-(2-hydroxy-5-oxospiro[2-imidazoline-4,1’-indane]yl)acetyl]carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3,4-diethoxyphenyl)amino]-N-[2-(2-hydroxy-5-oxospiro[2-imidazoline-4,1’-indane]yl)acetyl]carboxamide involves its interaction with specific molecular targets. The imidazoline ring and spiro structure allow it to bind to enzymes and receptors, potentially inhibiting their activity. The phenyl group with ethoxy substituents may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3,4-diethoxyphenyl)amino]-N-[2-(2-hydroxy-5-oxospiro[2-imidazoline-4,1’-indane]yl)acetyl]carboxamide is unique due to its combination of a spiro structure, imidazoline ring, and ethoxy-substituted phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H26N4O6

Molecular Weight

466.5 g/mol

IUPAC Name

N-[(3,4-diethoxyphenyl)carbamoyl]-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide

InChI

InChI=1S/C24H26N4O6/c1-3-33-18-10-9-16(13-19(18)34-4-2)25-22(31)26-20(29)14-28-21(30)24(27-23(28)32)12-11-15-7-5-6-8-17(15)24/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,27,32)(H2,25,26,29,31)

InChI Key

JGVJMXORKOKFBH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)NC(=O)CN2C(=O)C3(CCC4=CC=CC=C43)NC2=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.